Potassium;butyl sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

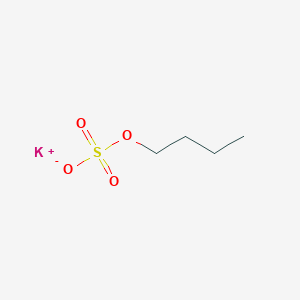

Potassium butyl sulfate is an organosulfate compound that consists of a potassium cation and a butyl sulfate anion. It is a member of the broader class of sulfate esters, which are widely used in various industrial and research applications due to their unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Potassium butyl sulfate can be synthesized through the reaction of butanol with sulfuric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows:

C4H9OH+H2SO4→C4H9OSO3H+H2O

C4H9OSO3H+KOH→C4H9OSO3K+H2O

The reaction is typically carried out under controlled temperature conditions to ensure the complete conversion of butanol to butyl sulfate.

Industrial Production Methods

In industrial settings, the production of potassium butyl sulfate involves large-scale reactors where butanol and sulfuric acid are mixed under controlled conditions. The resulting butyl sulfate is then neutralized with potassium hydroxide to form the final product. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

化学反応の分析

Types of Reactions

Potassium butyl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butyl sulfonate.

Reduction: It can be reduced to butanol and potassium sulfate.

Substitution: It can undergo nucleophilic substitution reactions where the butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are commonly used.

Major Products

Oxidation: Butyl sulfonate.

Reduction: Butanol and potassium sulfate.

Substitution: Various substituted butyl derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Applications

Organic Synthesis

Potassium butyl sulfate is widely used as a reagent in organic synthesis, particularly in the preparation of sulfate esters and other organosulfates. It acts as a sulfate donor in nucleophilic substitution reactions, facilitating the formation of various organic compounds. The compound can undergo oxidation to form butyl sulfonate or reduction to yield butanol and potassium sulfate, showcasing its versatility in chemical reactions.

Phase Transfer Catalysis

In phase transfer catalysis, potassium butyl sulfate serves as a catalyst to enhance the efficiency of reactions that occur between two immiscible phases. For instance, it has been utilized in the polymerization of butyl methacrylate, where it significantly affects the rate of reaction under varying conditions, demonstrating its role in improving reaction kinetics .

| Reaction Type | Products | Conditions |

|---|---|---|

| Oxidation | Butyl sulfonate | Potassium permanganate, H2O |

| Reduction | Butanol, Potassium sulfate | Lithium aluminum hydride |

| Substitution | Various substituted butyl derivatives | Nucleophiles like sodium azide |

Biological Applications

Sulfation Reactions

In biological research, potassium butyl sulfate is employed to study sulfation reactions and the role of sulfate esters in biological systems. These studies are crucial for understanding metabolic pathways and the physiological effects of sulfated compounds on human health.

Drug Delivery Systems

Research has also explored the potential of potassium butyl sulfate in drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and therapeutic efficacy. This application is particularly relevant for targeting specific tissues or cells in medical treatments.

Medicinal Applications

Pharmaceutical Formulations

Potassium butyl sulfate is investigated for its use as a component in pharmaceutical formulations. Its surfactant properties can improve the solubility and stability of active pharmaceutical ingredients (APIs), making it a valuable additive in drug manufacturing processes.

Industrial Applications

Surfactants and Detergents

In industrial settings, potassium butyl sulfate is utilized in the production of surfactants, detergents, and emulsifiers due to its surface-active properties. These applications are critical in various sectors, including cleaning products and personal care items.

Case Studies

-

Polymerization Studies

A study demonstrated that potassium butyl sulfate significantly influenced the kinetics of phase transfer catalyzed polymerization of butyl methacrylate. The reaction showed dependency on temperature and concentration of reactants, highlighting the compound's role as an effective catalyst . -

Drug Delivery Research

Investigations into its use as a drug delivery agent revealed that potassium butyl sulfate can effectively enhance the absorption of poorly soluble drugs. This was evidenced by improved pharmacokinetic profiles in preclinical models.

作用機序

The mechanism of action of potassium butyl sulfate involves its ability to act as a sulfate donor in various chemical reactions. The sulfate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Additionally, the compound can undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis.

類似化合物との比較

Similar Compounds

- Potassium hydrogen sulfate (KHSO4)

- Potassium persulfate (K2S2O8)

- Sodium butyl sulfate (NaC4H9SO4)

Uniqueness

Potassium butyl sulfate is unique due to its specific combination of a potassium cation and a butyl sulfate anion, which imparts distinct chemical properties. Compared to potassium hydrogen sulfate and potassium persulfate, potassium butyl sulfate has a longer carbon chain, making it more hydrophobic and suitable for applications requiring surface activity. Sodium butyl sulfate, while similar, has different solubility and reactivity profiles due to the presence of a sodium cation instead of potassium.

生物活性

Potassium butyl sulfate (KBS) is a compound that has garnered interest in various scientific fields due to its biological activity, particularly in antimicrobial applications and its interaction with biological membranes. This article provides a detailed overview of the biological activity of potassium butyl sulfate, including data tables, case studies, and research findings.

Potassium butyl sulfate is an alkyl sulfate salt derived from butanol. Its amphiphilic nature allows it to interact with lipid membranes, which is crucial for its biological activity. The compound can be synthesized through the reaction of butanol with sulfuric acid followed by neutralization with potassium hydroxide.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of potassium butyl sulfate. Its efficacy against various bacterial strains has been documented, showcasing its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of Potassium Butyl Sulfate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.81 µg/mL | |

| Escherichia coli | 15.62 µg/mL | |

| Bacillus subtilis | 3.91 µg/mL | |

| Pseudomonas aeruginosa | 31.25 µg/mL |

These findings suggest that potassium butyl sulfate exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

The mechanism by which potassium butyl sulfate exerts its antimicrobial effects is primarily through disrupting the bacterial cell membrane. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis. This mode of action is common among surfactants and ionic liquids.

Case Study 1: Efficacy Against Multi-Drug Resistant Strains

A study evaluated the effectiveness of potassium butyl sulfate against multi-drug resistant strains of bacteria. The results indicated that KBS could inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

Case Study 2: Cytotoxicity Assessment

In another study, the cytotoxic effects of potassium butyl sulfate were assessed using human cell lines. The results indicated that while KBS was effective against bacterial cells, it also exhibited cytotoxicity at higher concentrations, necessitating careful consideration of dosage in therapeutic applications .

Research Findings

Recent research has focused on the synthesis of ionic liquids based on butyl chains, including potassium butyl sulfate. These compounds have shown promise not only in antimicrobial applications but also in enhancing drug delivery systems due to their ability to modify membrane fluidity and permeability .

Table 2: Summary of Research Findings on Potassium Butyl Sulfate

特性

IUPAC Name |

potassium;butyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S.K/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H,5,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGYLQVSSKOHBO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9KO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。